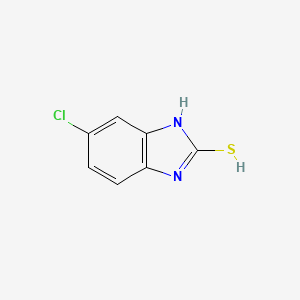![molecular formula C9H11NO2 B7760685 2-[(methylazaniumyl)methyl]benzoate](/img/structure/B7760685.png)
2-[(methylazaniumyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methylazaniumyl)methyl]benzoate is an organic compound with the molecular formula C9H11NO2 It is characterized by a benzene ring substituted with a methylazaniumyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylazaniumyl)methyl]benzoate typically involves the reaction of benzoic acid with methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylazaniumyl group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3\text{NH}_3^+ ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(methylazaniumyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and methylamine.
Reduction: Reduction reactions can convert the benzoate ester to benzyl alcohol.
Substitution: The methylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Benzoic acid and methylamine.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2-[(methylazaniumyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(methylazaniumyl)methyl]benzoate involves its interaction with specific molecular targets. The methylazaniumyl group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Methyl benzoate: Similar in structure but lacks the methylazaniumyl group.
Benzyl benzoate: Contains a benzyl group instead of a methylazaniumyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group.
Uniqueness: 2-[(methylazaniumyl)methyl]benzoate is unique due to the presence of the methylazaniumyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzoates may not be suitable.
Properties
IUPAC Name |
2-[(methylazaniumyl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGNWSDEDOQHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
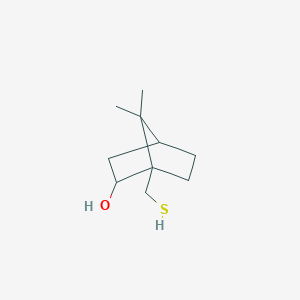
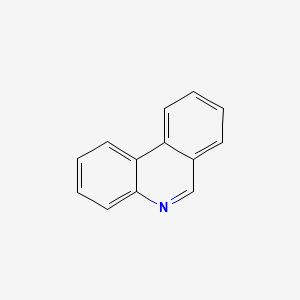
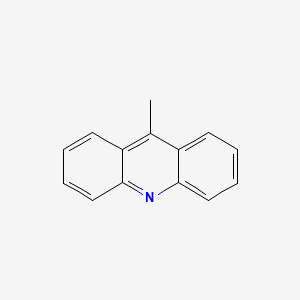
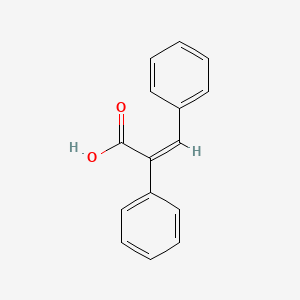
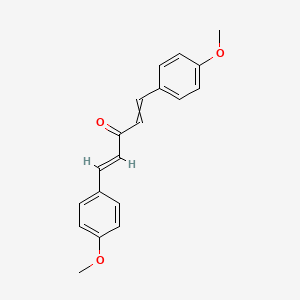
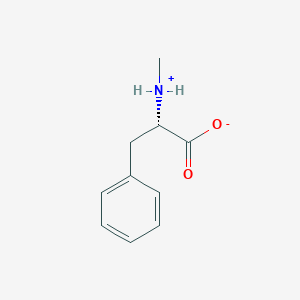
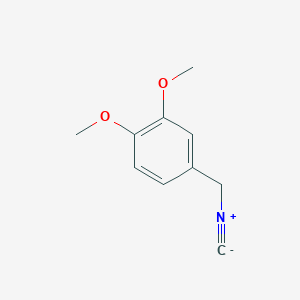
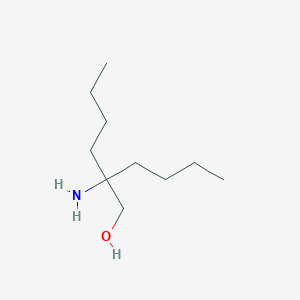
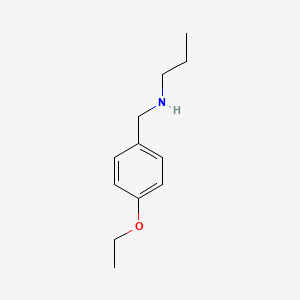
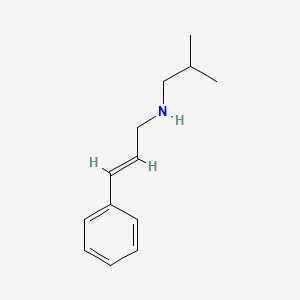
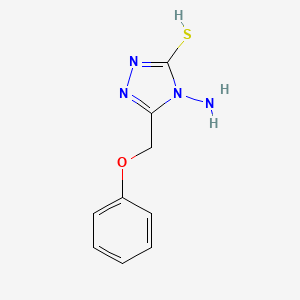
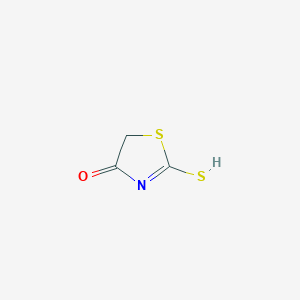
![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)
